Superior Potency: ALX-5407 Demonstrates >2-Fold Higher Inhibitory Activity Than Org-24598 in Identical Assay Conditions
In a scintillation proximity assay using human choriocarcinoma JAR cells endogenously expressing GlyT1a, ALX-5407 inhibited [14C]glycine uptake with an IC50 of 2.8 ± 0.6 nM, whereas the structurally distinct GlyT1 inhibitor Org-24598 exhibited an IC50 of 6.9 ± 0.9 nM under identical experimental conditions [1]. This represents a 2.5-fold higher potency for ALX-5407. Sarcosine, a weak GlyT1 inhibitor, showed an IC50 of 37.5 ± 4.6 μM in the same assay, confirming assay sensitivity and establishing a potency hierarchy [1].
| Evidence Dimension | GlyT1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 2.8 ± 0.6 nM |
| Comparator Or Baseline | Org-24598: 6.9 ± 0.9 nM; Sarcosine: 37.5 ± 4.6 μM |
| Quantified Difference | ALX-5407 is 2.5-fold more potent than Org-24598; >13,000-fold more potent than sarcosine |
| Conditions | JAR cells endogenously expressing GlyT1a; [14C]glycine uptake assay; scintillation proximity format |
Why This Matters
Higher potency enables lower compound concentrations to achieve equivalent target engagement, reducing potential off-target effects and conserving compound supply in long-term studies.
- [1] Williams JB, Mallorga PJ, Conn PJ, Pettibone DJ, Sur C. Development of a scintillation proximity assay for analysis of Na+/Cl−-dependent neurotransmitter transporter activity. Anal Biochem. 2003 Oct 1;321(1):31-7. PMID: 12963052. View Source
